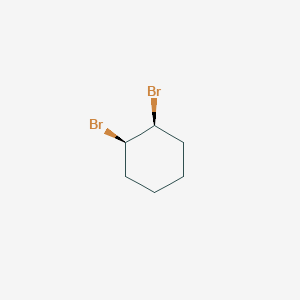

cis-1,2-dibromo-Cyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

19246-38-9 |

|---|---|

Molecular Formula |

C6H10Br2 |

Molecular Weight |

241.95 g/mol |

IUPAC Name |

(1S,2R)-1,2-dibromocyclohexane |

InChI |

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+ |

InChI Key |

CZNHKZKWKJNOTE-OLQVQODUSA-N |

SMILES |

C1CCC(C(C1)Br)Br |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)Br)Br |

Canonical SMILES |

C1CCC(C(C1)Br)Br |

Origin of Product |

United States |

Stereochemistry and Conformational Analysis of Cis 1,2 Dibromo Cyclohexane

Fundamental Principles of Cyclohexane (B81311) Conformations

To understand the specific behavior of cis-1,2-dibromo-Cyclohexane, it is essential first to review the basic conformational principles of the parent cyclohexane ring.

Chair Conformation and Ring Flipping Dynamics

Cyclohexane avoids the high angle strain of a planar hexagonal structure by adopting a puckered, three-dimensional shape. masterorganicchemistry.comquora.com The most stable and predominant of these shapes is the "chair" conformation. masterorganicchemistry.comyale.edu In this arrangement, the bond angles between carbon atoms are approximately 109.5°, which is very close to the ideal tetrahedral angle, thereby minimizing angle strain. yale.edu Furthermore, all the hydrogen atoms on adjacent carbons are in a staggered arrangement, which eliminates torsional strain. yale.edu

The cyclohexane chair is not a static structure. At room temperature, it undergoes a rapid conformational change known as a "ring flip" or "chair-chair interconversion". yale.edulibretexts.org During this process, one chair conformation is converted into another equivalent chair form. yale.edumasterorganicchemistry.com This interconversion proceeds through higher-energy intermediates like the "twist-boat" and "boat" conformations. masterorganicchemistry.com A crucial consequence of the ring flip is the interchange of substituent positions: all axial groups become equatorial, and all equatorial groups become axial. yale.edumasterorganicchemistry.com

Axial and Equatorial Substituent Orientations

In the chair conformation, the twelve hydrogen atoms (or any substituents) attached to the cyclohexane ring are not structurally equivalent and occupy two distinct types of positions: axial and equatorial. libretexts.org

Axial positions are oriented parallel to the principal axis of the ring, pointing straight up or down relative to the approximate plane of the ring. masterorganicchemistry.com

Equatorial positions are located around the periphery of the ring, pointing outwards from the "equator". masterorganicchemistry.com

Each carbon atom in the cyclohexane ring has one axial and one equatorial bond. yale.edulibretexts.org On any given side of the ring's plane, the axial and equatorial positions alternate from one carbon to the next. yale.edu Generally, substituents prefer the more spacious equatorial positions to minimize steric hindrance from other atoms on the ring. quora.com

Stereochemical Rigidity and Isomeric Considerations of this compound

The cis isomer of 1,2-dibromo-Cyclohexane is characterized by having both bromine atoms on the same side of the cyclohexane ring. This specific stereochemical arrangement dictates its conformational preferences and energy profile.

Diaxial Conformation and Associated Strain Energy

For this compound, a ring flip interconverts two chair conformations. In one conformer, one bromine atom is axial and the other is equatorial (a,e). The ring flip converts this to a conformation where the first bromine is equatorial and the second is axial (e,a). quora.com These two conformers are non-superimposable mirror images of each other (enantiomers) and are energetically equivalent. youtube.com Therefore, at any given moment, the compound exists as a 50:50 mixture of these two rapidly interconverting chair forms.

The presence of a substituent in an axial position introduces steric strain, primarily due to 1,3-diaxial interactions . This is a repulsive interaction between an axial substituent and the two axial hydrogen atoms located on the same side of the ring, three carbons away. quora.com In both chair conformations of the cis isomer, one of the bromine atoms is always in an axial position, meaning the molecule inherently possesses this form of strain.

The energy difference between a conformer with a substituent in the axial position versus the equatorial position is known as its "A-value". This value quantifies the steric strain of the 1,3-diaxial interactions. For a bromine substituent, the A-value is relatively modest compared to bulkier groups.

In addition to the 1,3-diaxial interactions from the single axial bromine, there is also steric strain from the gauche interaction between the two adjacent bromine substituents. libretexts.org In the cis-1,2 conformation, the dihedral angle between the two C-Br bonds is approximately 60°, which constitutes a gauche relationship. chemistrysteps.com The total strain energy for a conformer of this compound is the sum of the strain from the axial bromine's 1,3-diaxial interactions and the strain from the Br-Br gauche interaction.

Table 1: Conformational Strain Energy Data

| Interaction Type | Substituent | Strain Energy (kcal/mol) | Strain Energy (kJ/mol) |

|---|---|---|---|

| 1,3-Diaxial (A-value) | Bromine (-Br) | ~0.43 | ~1.8 |

| Gauche | Methyl-Methyl | ~0.9 | ~3.8 |

A comparison with the trans isomer highlights the unique conformational situation of this compound. The trans isomer can exist in two distinct chair conformations: one with both bromine atoms in equatorial positions (diequatorial, e,e) and one with both bromine atoms in axial positions (diaxial, a,a). quora.com

The diequatorial conformer of the trans isomer is significantly more stable than the diaxial conformer. quora.com The diaxial form suffers from two sets of 1,3-diaxial interactions (one for each bromine atom) and is therefore highly disfavored. Theoretical calculations for trans-1,2-dibromo-Cyclohexane in the vapor phase show the diequatorial (e,e) conformer to be more stable than the diaxial (a,a) conformer by approximately 1.40 kcal/mol (5.86 kJ/mol).

Table 2: Comparison of cis- and trans-1,2-dibromo-Cyclohexane Conformers

| Isomer | Conformer 1 | Strain Sources (Conformer 1) | Conformer 2 | Strain Sources (Conformer 2) | Relative Stability |

|---|---|---|---|---|---|

| cis | Axial-Equatorial (a,e) | 1,3-Diaxial (1x Br), Gauche (Br-Br) | Equatorial-Axial (e,a) | 1,3-Diaxial (1x Br), Gauche (Br-Br) | Conformer 1 and 2 are of equal energy. |

| trans | Diequatorial (e,e) | Gauche (Br-Br) | Diaxial (a,a) | 1,3-Diaxial (2x Br) | Diequatorial is significantly more stable. |

Geometric Inaccessibility of Diequatorial cis-Configurations

For a cis-1,2-disubstituted cyclohexane, the geometric constraints of the chair conformation make it impossible for both substituents to simultaneously occupy equatorial positions. quora.com In any chair conformation of cis-1,2-dibromocyclohexane, one bromine atom must be in an axial (a) position while the other is in an equatorial (e) position. A ring flip will convert an (a,e) conformation to an energetically equivalent (e,a) conformation. The diequatorial (e,e) arrangement is characteristic of the more stable conformer of trans-1,2-dibromocyclohexane (B146542), not the cis isomer. quora.com

Chiral Properties and Optical Activity in Dynamic Systems

While individual conformers of cis-1,2-dibromocyclohexane possess chirality, the molecule as a whole is achiral due to a rapid dynamic equilibrium. study.com

Enantiomeric Interconversion and Racemization Pathways

The two chair conformers of cis-1,2-dibromocyclohexane are non-superimposable mirror images of each other, meaning they are enantiomers. libretexts.org However, these enantiomeric conformations undergo rapid interconversion at room temperature through a process known as a ring flip. This rapid equilibrium between the two chiral conformers results in a 50:50 mixture. libretexts.org Because the interconversion is so fast and the energy barrier is low, the molecule is considered a meso compound and is optically inactive. libretexts.org This dynamic process is a form of racemization, where the presence of equal amounts of rapidly interconverting enantiomers cancels out any potential optical rotation.

Implications for Optical Purity and Resolution in Synthetic Schemes

The rapid racemization of cis-1,2-dibromocyclohexane has significant implications for its optical properties. As the molecule exists as a rapidly equilibrating mixture of enantiomers, it is optically inactive and cannot be resolved into separate, stable enantiomers under normal conditions. libretexts.org Consequently, achieving any degree of optical purity for cis-1,2-dibromocyclohexane is not feasible. In synthetic schemes, this means that while the molecule contains chiral centers, it behaves as an achiral substance, a crucial consideration for stereospecific reactions. brainly.com

Intramolecular Interactions and Their Influence on Conformation

The stability of the cis-1,2-dibromocyclohexane conformers is governed by a balance of intramolecular steric and electronic interactions. quora.com

Gauche Interactions and Steric Hindrance

Interactive Data Tables

Table 1: Conformational Properties of this compound

| Property | Description |

|---|---|

| Primary Conformation | Chair |

| Substituent Positions | One axial, one equatorial (a,e) |

| Ring Flip Product | Energetically equivalent (e,a) conformer |

| Diequatorial State | Geometrically inaccessible for the cis isomer |

| Dihedral Angle (Br-C1-C2-Br) | ~60° |

| Resolvability | Not resolvable | The rapid equilibrium prevents the isolation of individual enantiomers. libretexts.org |

Table 3: Summary of Intramolecular Interactions

| Interaction Type | Description | Consequence |

|---|---|---|

| 1,3-Diaxial Repulsion | The axial bromine atom interacts repulsively with axial hydrogens at C3 and C5. quora.com | Increased steric strain, destabilization of the conformer. |

Advanced Synthetic Methodologies for Cis 1,2 Dibromo Cyclohexane

Challenges in Stereoselective Bromination of Cyclohexene (B86901) for cis-Isomer Formation

The direct bromination of cyclohexene to selectively produce cis-1,2-dibromo-cyclohexane is a formidable challenge due to the inherent mechanisms of electrophilic addition and the thermodynamic stability of the resulting isomers.

Conventional Electrophilic Addition Mechanisms and anti-Selectivity

The conventional electrophilic addition of bromine to an alkene, such as cyclohexene, proceeds through a well-established mechanism that dictates the stereochemical outcome. masterorganicchemistry.comchemguide.co.uklibretexts.org The reaction is initiated by the interaction of the electron-rich pi bond of the alkene with the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. chemguide.co.uklibretexts.orgchemguide.co.uk In this three-membered ring, the bromine atom is bonded to both carbons of the original double bond. chemguide.co.uk

The subsequent step involves the nucleophilic attack of a bromide ion. This attack occurs from the side opposite to the bulky bromonium ion, following an SN2-like pathway. masterorganicchemistry.comchemguide.co.uk This backside attack results in the anti-addition of the two bromine atoms, meaning they are on opposite faces of the cyclohexane (B81311) ring. masterorganicchemistry.comyoutube.com Consequently, the predominant product of the conventional bromination of cyclohexene is trans-1,2-dibromo-cyclohexane. masterorganicchemistry.comucla.edudoubtnut.com The formation of the cis-isomer is not observed under these conditions. masterorganicchemistry.comchemistrysteps.com

The stereoselectivity for anti-addition is a defining characteristic of this reaction. masterorganicchemistry.comucla.edu The mechanism through the cyclic bromonium ion intermediate effectively blocks one face of the ring, forcing the incoming nucleophile to approach from the opposite side. chemguide.co.uklibretexts.org This inherent mechanistic bias makes the direct synthesis of this compound via this pathway impossible.

Kinetic vs. Thermodynamic Control in Halogenation Processes

The principles of kinetic and thermodynamic control are crucial in understanding the product distribution of a reaction. libretexts.orgwikipedia.orglibretexts.org A kinetically controlled reaction favors the product that is formed fastest, meaning it has the lowest activation energy. libretexts.orgwikipedia.org A thermodynamically controlled reaction, on the other hand, favors the most stable product, which may not necessarily be the one that forms the quickest. wikipedia.orglibretexts.org

In the context of cyclohexene bromination, the trans-1,2-dibromo-cyclohexane is not only the kinetically favored product due to the anti-addition mechanism but is also the thermodynamically more stable isomer. The cis-isomer experiences significant steric strain due to the two large bromine atoms being on the same side of the ring, leading to unfavorable diaxial interactions in the chair conformation. This inherent instability of the cis-isomer means that even if a pathway to its formation existed under equilibrium conditions, the thermodynamic preference would still lie with the trans-isomer.

Therefore, overcoming the dual challenges of a mechanistic pathway that exclusively yields the trans-isomer and the inherent thermodynamic instability of the cis-product requires moving beyond conventional electrophilic addition methods.

Non-Classical Bromination Approaches to Achieve cis-Stereoselectivity

To circumvent the inherent anti-selectivity of electrophilic bromination, researchers have explored alternative, non-classical pathways that can lead to the desired this compound. Radical-mediated reactions have emerged as a promising strategy.

Radical Pathway-Mediated Bromination

Radical reactions offer a different mechanistic approach to the functionalization of alkenes. Instead of ionic intermediates, these reactions proceed through neutral radical species, which can exhibit different stereochemical preferences.

A notable method for achieving cis-dibromination involves the use of a system comprising Oxone (potassium peroxymonosulfate) and ammonium (B1175870) bromide. organic-chemistry.org This approach successfully generates this compound through a radical pathway, avoiding the formation of the traditional bromonium ion.

The proposed mechanism begins with the oxidation of the bromide ion by Oxone to generate a bromine radical (Br•). nih.gov This highly reactive radical then adds to the double bond of cyclohexene. Unlike the ionic mechanism, this radical addition does not necessarily proceed through a cyclic intermediate that blocks one face of the molecule. The subsequent reaction with another bromine source then leads to the formation of the dibrominated product. While the cis isomer is formed, the yield is modest, with the competing formation of the trans-isomer still being a significant factor.

A study by Kumar et al. reported a 15% yield for the cis-isomer using this method. The reaction is typically carried out at room temperature with a short reaction time.

Table 1: Reaction Parameters for Oxone-Mediated Bromination of Cyclohexene

| Parameter | Value | Reference |

| Temperature | 20°C | |

| Reaction Time | 5 minutes | |

| Yield (cis-isomer) | 15% | |

| Solvent | Methanol/Ethanol (1:1) |

This interactive table summarizes the key parameters for the Oxone-mediated bromination of cyclohexene, a method that provides a pathway to the this compound isomer.

The choice of solvent can significantly influence the outcome of radical reactions. researchgate.net While radical reactions are generally considered less sensitive to solvent effects than ionic reactions, the polarity and coordinating ability of the solvent can play a role in stabilizing transition states and influencing selectivity. researchgate.netmasterorganicchemistry.com

In the context of radical bromination, increasing the polarity of the solvent can, in some cases, enhance cis-selectivity by stabilizing the transition states that lead to syn-addition. For instance, using polar aprotic solvents might favor the formation of the cis-isomer. Conversely, non-polar solvents are often used in conventional electrophilic brominations to minimize the participation of the solvent in the reaction. masterorganicchemistry.com The effect of the solvent is a complex interplay of factors including the stabilization of radical intermediates and the solubility of the reagents. Further research into optimizing solvent systems could lead to higher yields and selectivity for the desired this compound.

Diol-to-Dibromide Conversion Strategies

The synthesis of cis-1,2-dibromocyclohexane from its corresponding diol, cis-1,2-cyclohexanediol (B155557), represents a key stereospecific transformation in organic chemistry. This conversion is strategically important as it allows for the introduction of two bromine atoms with a defined cis stereochemistry, which can be challenging to achieve through direct bromination of cyclohexene, a reaction that typically yields the trans isomer via an anti-addition mechanism. The most effective strategies for this conversion involve a two-step process that ensures the retention of the original cis configuration through a double inversion mechanism. This is accomplished by first converting the diol into a species with good leaving groups, followed by a nucleophilic substitution with a bromide source.

Tosylation of cis-1,2-Cyclohexanediol

The initial and crucial step in the diol-to-dibromide conversion is the transformation of the hydroxyl groups of cis-1,2-cyclohexanediol into better leaving groups. Alcohols are inherently poor leaving groups, and their direct displacement is inefficient. To facilitate the subsequent nucleophilic substitution, the hydroxyl groups are converted into tosylates. This is achieved by reacting cis-1,2-cyclohexanediol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.

The reaction proceeds with the nucleophilic oxygen of the alcohol attacking the electrophilic sulfur atom of TsCl. Pyridine serves a dual purpose: it acts as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion, and it can also act as a nucleophilic catalyst. The resulting product is cis-1,2-di-O-tosylcyclohexane. This transformation is critical because the tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonate group. Research has shown that this tosylation step can be highly efficient, with yields reported to be around 78%. The stereochemistry of the diol is preserved during this step as the C-O bonds of the cyclohexanediol are not broken.

Table 1: Tosylation of cis-1,2-Cyclohexanediol

| Reactants | Reagents | Solvent | Product | Reported Yield |

| cis-1,2-Cyclohexanediol | p-Toluenesulfonyl chloride (TsCl) | Pyridine | cis-1,2-di-O-tosylcyclohexane | 78% |

Stereospecific Nucleophilic Substitution (SN2) with Bromide Sources

With the diol successfully converted to its ditosylate derivative, the subsequent step involves a double nucleophilic substitution using a bromide source to yield cis-1,2-dibromocyclohexane. This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, which is inherently stereospecific. byjus.comyoutube.comlibretexts.org The Sₙ2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This backside attack results in an inversion of the stereochemical configuration at the reaction center, a phenomenon known as the Walden inversion. masterorganicchemistry.com

In the case of cis-1,2-di-O-tosylcyclohexane, treatment with a suitable bromide source, such as sodium bromide (NaBr), in a polar aprotic solvent like dimethylformamide (DMF) facilitates the displacement of the two tosylate groups. The reaction is typically carried out at an elevated temperature, for instance at 80°C, to provide sufficient energy for the reaction to proceed.

Table 2: Sₙ2 Bromination of cis-1,2-di-O-tosylcyclohexane

| Reactant | Reagent | Solvent | Temperature | Product | Reported Yield |

| cis-1,2-di-O-tosylcyclohexane | Sodium Bromide (NaBr) | Dimethylformamide (DMF) | 80°C | cis-1,2-dibromocyclohexane | 62% |

Isolation and Purification Techniques for this compound

The successful synthesis of cis-1,2-dibromocyclohexane is contingent upon effective isolation and purification techniques to remove unreacted starting materials, reagents, and any byproducts. The choice of purification method often depends on the scale of the reaction and the nature of the impurities.

For the cis-1,2-dibromocyclohexane synthesized via the diol-to-dibromide conversion, a common and effective method of purification is silica (B1680970) gel chromatography. Silica gel is a polar stationary phase, which allows for the separation of compounds based on their polarity. By using an appropriate eluent system, typically a mixture of non-polar and polar solvents, compounds with different polarities will travel through the column at different rates, enabling their separation. The polarity of cis-1,2-dibromocyclohexane will determine the optimal solvent system for its elution from the silica gel column.

An alternative purification method, particularly for crude 1,2-dibromocyclohexane (B1204518) which may contain acidic impurities or colored byproducts, involves a chemical wash followed by distillation. A documented procedure for the purification of 1,2-dibromocyclohexane involves shaking the crude product with a 20% solution of ethyl alcoholic potassium hydroxide (B78521) for a short period. orgsyn.org This basic wash helps to neutralize any acidic byproducts and may also promote the elimination of HBr from any over-brominated products. Subsequently, the mixture is diluted with water, and the organic layer containing the desired product is separated. This organic layer is then washed to remove any remaining alkali, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), and finally purified by distillation under reduced pressure. orgsyn.org This method is reported to yield a product that remains clear indefinitely, with a purification loss of about 10%. orgsyn.org

Table 3: Purification Methods for 1,2-dibromocyclohexane

| Method | Description | Key Considerations |

| Silica Gel Chromatography | Separation based on polarity using a silica gel stationary phase and a suitable eluent system. | Effective for removing non-volatile impurities and separating isomers. The choice of eluent is critical for good separation. |

| Chemical Wash and Distillation | The crude product is washed with alcoholic KOH, followed by water, then dried and distilled under reduced pressure. | Useful for removing acidic impurities and colored byproducts. The distillation step is effective for separating volatile compounds. orgsyn.org |

Mechanistic Investigations and Reactivity of Cis 1,2 Dibromo Cyclohexane

Elimination Reactions and Diene Formation

Elimination reactions of cis-1,2-dibromocyclohexane provide a key pathway to the synthesis of cyclohexadienes. The mechanism and product distribution of these reactions are highly dependent on the reaction conditions, particularly the nature of the base employed.

E2 Elimination Mechanisms with Bulky Bases

The E2 (bimolecular elimination) reaction is a concerted process where a base removes a proton, and a leaving group departs simultaneously, leading to the formation of a double bond. masterorganicchemistry.com In the case of vicinal dihalides like 1,2-dibromocyclohexane (B1204518), a double dehydrobromination can occur to yield a diene. wikipedia.org

A strict stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group. iitk.ac.inkhanacademy.org This means they must lie in the same plane with a dihedral angle of 180°. In cyclohexane (B81311) systems, this geometry is achieved when both the hydrogen and the leaving group are in axial positions (a trans-diaxial arrangement). libretexts.orgchemistrysteps.comlibretexts.org

For cis-1,2-dibromocyclohexane, the ground-state chair conformation places one bromine atom in an axial position and the other in an equatorial position. For the first elimination to occur via an E2 pathway, the molecule must be in a conformation where a bromine atom and an adjacent hydrogen are trans-diaxial. Following the first elimination to form 3-bromocyclohexene, a second E2 elimination is required to form the diene. This again necessitates an anti-periplanar alignment of the remaining bromine and an adjacent hydrogen. The use of strong, bulky bases favors this E2 pathway. gatech.edu

The double dehydrobromination of 1,2-dibromocyclohexane typically yields cyclohexa-1,3-diene. wikipedia.orgdoubtnut.com This product features a conjugated system of double bonds.

| Diene Isomer | Structure | Stability |

| Cyclohexa-1,3-diene | Conjugated Double Bonds | More Stable |

| Cyclohexa-1,4-diene | Isolated Double Bonds | Less Stable |

Conjugated dienes, such as cyclohexa-1,3-diene, are thermodynamically more stable than their non-conjugated (isolated) counterparts like cyclohexa-1,4-diene. doubtnut.comvaia.com The increased stability of the conjugated system arises from the delocalization of π-electrons over the four-carbon system. vaia.com Reports indicate that cyclohexa-1,3-diene is more stable than cyclohexa-1,4-diene by approximately 1.6 kJ/mol. wikipedia.org However, other analyses suggest that both cyclohexadienes are stabilized by about 10 kJ/mol relative to a hypothetical isolated cyclohexadiene, with hyperconjugation playing a significant role in the unexpected stability of the 1,4-isomer. bluffton.eduorganicers.org Despite this, the formation of the conjugated cyclohexa-1,3-diene is the favored outcome in the elimination reaction of 1,2-dibromocyclohexane. doubtnut.com

Dehydrobromination Pathways and Product Distributions

The dehydrobromination of cis-1,2-dibromocyclohexane with a strong base proceeds in two steps. The first elimination of HBr yields 3-bromocyclohexene. The second elimination from this intermediate leads to the final diene product. The regioselectivity of this second step determines the final product. The abstraction of a proton from the carbon between the double bond and the bromine-bearing carbon leads to the formation of the conjugated cyclohexa-1,3-diene. This is the thermodynamically favored product and is typically the major product observed. wikipedia.orgdoubtnut.com The use of strong, non-bulky bases like sodium ethoxide can facilitate this reaction. gatech.edu Synthetically, reagents like sodium hydride have also been used to prepare cyclohexa-1,3-diene from 1,2-dibromocyclohexane. orgsyn.org

Nucleophilic Substitution Reactions

Beyond elimination, cis-1,2-dibromocyclohexane can also undergo nucleophilic substitution, although its reactivity is heavily influenced by steric factors.

Steric Effects on SN2 Reaction Kinetics and Stereochemistry

The SN2 (bimolecular nucleophilic substitution) reaction involves a backside attack by a nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry. masterorganicchemistry.com The rate of an SN2 reaction is highly sensitive to steric hindrance around the reaction center. libretexts.orglibretexts.org As the substitution on the carbon increases, the rate of SN2 reaction decreases significantly. masterorganicchemistry.commasterorganicchemistry.com

In cis-1,2-dibromocyclohexane, the two large bromine atoms are on the same face of the ring. For a nucleophile to perform a backside attack on one of the carbon-bromine bonds, it must approach from the opposite face of the ring. However, the chair conformation of the cyclohexane ring and the presence of the second bromine atom can create steric challenges. For an SN2 reaction to occur, the leaving group should ideally be in an axial position to minimize steric hindrance for the incoming nucleophile's trajectory. spcmc.ac.inchemistrysteps.com The cis-isomer exists in an equilibrium of two chair conformations, both of which have one axial and one equatorial bromine. The approach of a nucleophile can be sterically impeded, which generally results in slower SN2 reaction kinetics compared to less hindered substrates. libretexts.org The reaction of cis-1,2-dibromocyclohexane with a nucleophile like the iodide ion can lead to substitution, but the conditions must be carefully considered as elimination reactions are often competitive. brainly.in

Potential for SN1 Reaction Pathways

The likelihood of cis-1,2-dibromo-cyclohexane undergoing a unimolecular nucleophilic substitution (SN1) reaction is generally considered low due to several inhibiting factors. The SN1 mechanism is characterized by a stepwise process involving the formation of a carbocation intermediate as the rate-determining step. vedantu.com The stability of this carbocation is paramount to the reaction's feasibility. pearson.comchemistrysteps.com

In the case of this compound, the departure of a bromide ion would generate a secondary carbocation on the cyclohexane ring. Secondary carbocations are inherently less stable than tertiary carbocations. pearson.com More significantly, the presence of the adjacent bromine atom exerts a powerful electron-withdrawing inductive effect, which would further destabilize the positive charge of a nascent carbocation, making its formation energetically unfavorable. masterorganicchemistry.com

An alternative mechanistic consideration is neighboring group participation (NGP), also known as anchimeric assistance. mugberiagangadharmahavidyalaya.ac.inutexas.edu In this scenario, the lone pair of electrons on the adjacent bromine atom could provide intramolecular nucleophilic assistance, displacing the leaving group to form a bridged, three-membered bromonium ion intermediate. mugberiagangadharmahavidyalaya.ac.inspcmc.ac.in While this process follows first-order kinetics, it is mechanistically distinct from a classical SN1 reaction as it avoids the formation of an open, planar carbocation. However, for the cis-isomer, the stereochemical arrangement is not optimal for the required backside attack by the neighboring group, which is more readily achieved in the trans-isomer. utexas.edu Therefore, a classical SN1 pathway is not a favored mechanism for this compound.

Reductive Elimination Studies

Reductive elimination in vicinal dihalides like this compound involves the removal of both halogen atoms to form an alkene. These reactions provide insight into stereoelectronic requirements and mechanistic pathways.

The reaction of 1,2-dihalides with complex metal hydrides such as lithium aluminum hydride (LiAlH₄) is a known method for producing olefins. cdnsciencepub.com For this compound, this reaction proceeds via a cis-elimination to yield cyclohexene (B86901). However, the yield of the alkene product from this specific isomer is reported to be low. cdnsciencepub.comcdnsciencepub.com This is because the normal and more favorable pathway for this reduction is a trans-elimination (anti-elimination), a process that is sterically inhibited in the cis-isomer. cdnsciencepub.com

| Reactant | Reagent | Major Product | Stereochemistry of Elimination | Reported Yield | Mechanistic Note |

|---|---|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Cyclohexene | cis | Low cdnsciencepub.com | The preferred trans-elimination pathway is sterically inhibited. cdnsciencepub.com |

The behavior of this compound in reductive elimination highlights significant mechanistic divergence from more typical substrates. The standard mechanism for elimination reactions, including many reductive eliminations, is a concerted E2-type process that requires an anti-periplanar arrangement of the departing groups. This geometry allows for optimal orbital overlap for bond formation and breaking. quizlet.com This pathway is readily accessible for the trans-isomer of 1,2-dibromocyclohexane (specifically, the diaxial conformer) but is geometrically impossible for the cis-isomer.

This steric constraint forces the reaction into a different, less favorable mechanistic route. Research has shown that the cis-elimination of this compound with LiAlH₄ does not occur via an initial reduction to a monobromide intermediate that subsequently undergoes dehydrobromination. cdnsciencepub.comcdnsciencepub.com This finding rules out a simple two-step reduction-elimination sequence.

The enforced cis-elimination suggests a mechanistic pathway where both bromine atoms are removed from the same face of the ring. This could involve a concerted syn-elimination pathway, potentially mediated by the aluminum hydride reagent. Other complex mechanisms, such as those involving single-electron transfer (SET) from the reductant, have also been proposed for the reduction of vicinal dihalides, leading to radical intermediates. dtic.mil The case of this compound demonstrates that the substrate's stereochemistry can fundamentally alter the operative mechanism, forcing a divergence from the low-energy anti-elimination pathway to a higher-energy, mechanistically distinct process. cdnsciencepub.com

Spectroscopic Characterization Techniques for Conformational and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of cis-1,2-dibromo-cyclohexane by analyzing the magnetic properties of its atomic nuclei. In its chair conformation, cis-1,2-dibromocyclohexane exists as a rapidly equilibrating mixture of two equivalent conformers, where one bromine atom is in an axial (a) position and the other is in an equatorial (e) position (ae ⇌ ea). This dynamic equilibrium significantly influences the observed NMR parameters. quora.com

¹H NMR for Proton Environment and Coupling Constants

Proton NMR (¹H NMR) is a powerful method for determining the stereochemistry of substituted cyclohexanes by analyzing chemical shifts and spin-spin coupling constants (J-values). The protons attached to the carbon atoms bearing the bromine substituents (the methine protons, H-C-Br) are of particular diagnostic importance.

The Karplus relationship predicts that the magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them. In the context of this compound's conformational equilibrium, the methine protons exhibit coupling to the adjacent methylene (B1212753) (CH₂) protons. The observed coupling constant is a population-weighted average of the coupling constants for the individual (axial-equatorial and equatorial-axial) conformers.

The key couplings to consider for a methine proton (e.g., at C1) are with the two protons on the adjacent C2 carbon. These include axial-axial (J_ax,ax), axial-equatorial (J_ax,eq), and equatorial-equatorial (J_eq,eq) interactions. Due to the rapid chair-chair interconversion, the observed J-values are an average of these, which differ from the more distinct values seen in conformationally locked systems. For cis-1,2-disubstituted cyclohexanes, the coupling constant between the two methine protons (H1 and H2) is typically small, reflecting an average of gauche interactions. cdnsciencepub.com

Table 1: Typical ¹H NMR Coupling Constants in Cyclohexane (B81311) Systems

| Interaction Type | Dihedral Angle (approx.) | Typical J-value (Hz) |

| Axial-Axial | ~180° | 8 – 14 |

| Axial-Equatorial | ~60° | 2 – 5 |

| Equatorial-Equatorial | ~60° | 2 – 5 |

This table presents generalized data for cyclohexane systems. The observed values for this compound are an average due to conformational flexing.

¹³C NMR for Carbon Backbone and Substituent Effects

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon skeleton of the molecule. bhu.ac.in In this compound, due to the rapid conformational equilibrium and molecular symmetry, the spectrum is simplified. The two bromine-bearing carbons (C1 and C2) are chemically equivalent, as are the pairs of methylene carbons (C3/C6 and C4/C5). This results in a spectrum with only three distinct signals.

The chemical shifts of these carbons are influenced by the electronegativity of the bromine atoms. The C-Br carbons are significantly deshielded and appear downfield compared to those in unsubstituted cyclohexane. The effect of the bromine substituent diminishes with distance, so the chemical shifts of C3/C6 and C4/C5 are progressively further upfield. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom(s) | Chemical Environment | Expected Chemical Shift (δ) ppm |

| C1, C2 | C-Br | 50 - 70 |

| C3, C6 | C-C-Br | 30 - 40 |

| C4, C5 | C-C-C-Br | 20 - 30 |

Note: These are approximate ranges. Actual values can vary based on solvent and experimental conditions.

2D NMR Techniques for Correlating Spin Systems

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning proton and carbon signals and confirming the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): ¹H-¹H COSY spectra reveal scalar (through-bond) couplings between protons. mnstate.eduemerypharma.com Cross-peaks in the COSY spectrum would connect the signal of the methine proton (H1/H2) to the signals of the adjacent methylene protons (H3/H6), confirming the 1,2-disubstitution pattern. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached. This allows for the definitive assignment of which proton signals correspond to the C1/C2, C3/C6, and C4/C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for confirming cis stereochemistry as it identifies protons that are close in space, irrespective of whether they are bonded. libretexts.org In this compound, a NOESY experiment would show a cross-peak between the axial proton on C1 and the axial protons on C3 and C5, as well as between the equatorial proton on C1 and the equatorial proton on C2. These through-space interactions provide powerful evidence for the relative configuration of the substituents. libretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa These methods are highly sensitive to molecular structure and conformation, making them excellent tools for studying the conformational equilibrium of this compound. americanpharmaceuticalreview.com Because the molecule possesses C₂ symmetry, it has distinct selection rules for IR and Raman activity, meaning some vibrational modes may be active in one technique but not the other. royalsocietypublishing.org

Characteristic Vibrational Modes of Bromine-Cyclohexane Moieties

The vibrational spectrum of this compound is complex, but certain regions are particularly informative. The most diagnostic vibrations are the C-Br stretching and bending modes, which are sensitive to the axial or equatorial orientation of the bromine atom.

C-Br Stretching Vibrations: The carbon-bromine stretching frequencies are typically found in the 500-700 cm⁻¹ region of the spectrum. Theoretical calculations and experimental data on related halocyclohexanes show that the C-Br stretching frequency for an axial bromine atom is generally lower than that for an equatorial bromine atom. Since this compound exists as an equilibrium of (a,e) and (e,a) conformers, bands corresponding to both types of C-Br stretches are expected.

Table 3: General Regions for Characteristic Vibrational Modes

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| C-H Stretching | 2850 - 3000 |

| CH₂ Scissoring | 1440 - 1470 |

| CH₂ Wagging/Twisting | 1200 - 1350 |

| C-C Ring Modes | 800 - 1200 |

| C-Br Stretching | 500 - 700 |

| C-C-Br Bending | < 400 |

This table provides general frequency regions. The specific frequencies for this compound are dependent on its conformational state.

Solvent and Temperature Effects on IR/Raman Spectra

The conformational equilibrium of substituted cyclohexanes can be influenced by the polarity of the solvent and by temperature. nih.govcore.ac.uk These changes can be monitored using vibrational spectroscopy.

Solvent Effects: The position and intensity of vibrational bands can shift depending on the solvent. core.ac.uk For this compound, a more polar solvent might stabilize one conformer over the other, although in this specific case the two chair conformers are equivalent. However, solvent-solute interactions, such as dipole-dipole forces, can still perturb the vibrational frequencies, leading to observable shifts in the spectrum compared to the gas phase or a non-polar solvent. mdpi.com

Temperature Effects: Lowering the temperature can "freeze out" the conformational equilibrium, allowing for the study of a single, more stable conformer if one exists, or leading to significant band sharpening. scispace.commsu.edu In variable-temperature IR or Raman experiments, changes in the relative intensities of bands associated with different conformers can be used to determine thermodynamic parameters (ΔH°, ΔS°) for the conformational equilibrium. For this compound, as the two chair forms are degenerate, one would not expect a shift in the equilibrium. However, temperature changes will still affect the population of vibrational energy levels, which can lead to changes in bandwidth and minor shifts in peak positions. msu.edu

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a pivotal analytical technique for confirming the molecular structure of cis-1,2-dibromocyclohexane and for elucidating its fragmentation pathways under specific ionization conditions. This method provides the exact molecular weight and, through the analysis of fragment ions, offers significant insights into the compound's structural integrity.

Electron Ionization Mass Spectrometry (EI-MS) of cis-1,2-dibromocyclohexane involves bombarding the molecule with high-energy electrons, typically at 70 eV. This process results in the formation of a molecular ion (M⁺˙) and various fragment ions, which are then separated by their mass-to-charge ratio (m/z). The resulting mass spectrum is a characteristic fingerprint of the molecule.

The molecular ion peak for cis-1,2-dibromocyclohexane is expected to appear as a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br, 50.69%; ⁸¹Br, 49.31%). This results in three peaks for the molecular ion, [C₆H₁₀Br₂]⁺˙, at m/z 240, 242, and 244, with an approximate intensity ratio of 1:2:1.

The fragmentation of cis-1,2-dibromocyclohexane under EI-MS is driven by the cleavage of the carbon-bromine and carbon-carbon bonds. Key fragmentation pathways include:

Loss of a bromine atom: The initial loss of a bromine radical from the molecular ion is a common fragmentation step, leading to the formation of the [C₆H₁₀Br]⁺ ion. This fragment will appear as a pair of peaks of nearly equal intensity at m/z 161 and 163.

Loss of hydrogen bromide (HBr): The elimination of a neutral HBr molecule from the molecular ion results in the [C₆H₉Br]⁺˙ ion. This will also present as an isotopic pair at m/z 160 and 162.

Formation of hydrocarbon fragments: Subsequent loss of the second bromine atom or further fragmentation of the cyclohexane ring leads to a variety of hydrocarbon ions. A prominent fragment is often observed at m/z 81, corresponding to the bromocyclohexyl cation losing bromine, resulting in the cyclohexenyl cation [C₆H₉]⁺. Another significant peak can be found at m/z 79, which can be attributed to the [C₆H₇]⁺ ion or the bromine cation [⁷⁹Br]⁺ itself, though the latter is less common as a primary fragment.

Table 1: Predicted Key Fragments in the EI-Mass Spectrum of cis-1,2-dibromocyclohexane

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

| 240, 242, 244 | Molecular Ion | [C₆H₁₀Br₂]⁺˙ | Isotopic cluster with a ~1:2:1 ratio. |

| 161, 163 | Bromocyclohexyl cation | [C₆H₁₀Br]⁺ | Loss of a Br radical; ~1:1 isotopic ratio. |

| 160, 162 | Bromocyclohexene ion | [C₆H₉Br]⁺˙ | Loss of HBr; ~1:1 isotopic ratio. |

| 81 | Cyclohexenyl cation | [C₆H₉]⁺ | Loss of Br from [C₆H₁₀Br]⁺. |

| 79 | Bromine cation / Cyclopentenyl cation | [⁷⁹Br]⁺ / [C₅H₇]⁺ | Can be from direct cleavage or rearrangement. |

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition of cis-1,2-dibromocyclohexane and its fragments. By measuring the m/z values to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between ions of the same nominal mass but different elemental formulas.

For cis-1,2-dibromocyclohexane, the theoretical monoisotopic mass of the most abundant isotopic combination (¹²C₆¹H₁₀⁷⁹Br₂) is 239.9149 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the molecular formula C₆H₁₀Br₂.

This technique is also invaluable for verifying the composition of fragment ions. For example, it can differentiate between the [C₆H₁₀Br]⁺ fragment (with a theoretical mass of 161.0015 Da for the ⁷⁹Br isotope) and other potential isobaric interferences. This level of precision provides strong evidence to support the fragmentation pathways proposed from the EI-MS data.

Table 2: Theoretical Exact Masses for HRMS Confirmation of cis-1,2-dibromocyclohexane and Key Fragments

| Proposed Fragment Ion | Formula | Isotope Combination | Theoretical Monoisotopic Mass (Da) |

| Molecular Ion | [C₆H₁₀Br₂]⁺˙ | ¹²C₆¹H₁₀⁷⁹Br₂ | 239.9149 |

| Molecular Ion | [C₆H₁₀Br₂]⁺˙ | ¹²C₆¹H₁₀⁷⁹Br⁸¹Br | 241.9129 nih.gov |

| Bromocyclohexyl cation | [C₆H₁₀Br]⁺ | ¹²C₆¹H₁₀⁷⁹Br | 161.0015 |

| Bromocyclohexyl cation | [C₆H₁₀Br]⁺ | ¹²C₆¹H₁₀⁸¹Br | 163.0000 |

| Cyclohexenyl cation | [C₆H₉]⁺ | ¹²C₆¹H₉ | 81.0704 |

X-ray Crystallography for Solid-State Conformational Analysis (if applicable)

As of the current body of scientific literature, a single-crystal X-ray diffraction structure for cis-1,2-dibromocyclohexane has not been reported. Therefore, this technique is not currently applicable for the direct experimental determination of its solid-state conformation.

The absence of a crystal structure for the cis-isomer may be attributed to difficulties in obtaining single crystals suitable for diffraction experiments. The cis-isomer is generally considered to be less thermodynamically stable than the trans-isomer due to unfavorable steric interactions between the two bromine atoms, which are held in a syn-clinal (gauche) relationship. quora.com This inherent instability could complicate the crystallization process.

In contrast, the crystal structure of trans-1,2-dibromocyclohexane (B146542) has been determined, revealing a chair conformation with both bromine atoms in axial positions. This demonstrates the utility of X-ray crystallography for elucidating the precise three-dimensional arrangement of atoms in dihalocyclohexanes when suitable crystals can be grown. Computational studies and other spectroscopic methods, such as NMR, are therefore the primary means for inferring the conformational preferences of cis-1,2-dibromocyclohexane.

Theoretical and Computational Studies of Cis 1,2 Dibromo Cyclohexane

Quantum Mechanical (QM) Calculations for Electronic Structure and Energy Minima

Quantum mechanical calculations are fundamental in determining the electronic structure and identifying the energy minima of cis-1,2-dibromo-Cyclohexane. These calculations provide a detailed picture of electron distribution and the relative stabilities of different conformations. For this compound, the primary conformation involves one bromine atom in an axial position and the other in an equatorial position (axial-equatorial, a,e). A ring flip results in an energetically identical conformation where the positions are inverted (equatorial-axial, e,a).

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT approaches are employed to calculate the Gibbs free energy differences between conformers and to predict their thermodynamic stability. A common functional used for such calculations is B3LYP, often paired with a basis set like 6-31G* or 6-311+G**.

For this compound, DFT calculations can be used to compare the energies of the stable chair conformation (a,e) with other higher-energy conformations, such as the boat or twist-boat forms. These calculations help in quantifying the energetic penalties associated with deviations from the lowest-energy chair structure. Studies on analogous trans-1,2-dihalocyclohexanes have utilized DFT geometries (B3LYP/6-311+G**) to analyze conformational equilibria, a method directly applicable to the cis isomer. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can elucidate hyperconjugative effects that contribute to the stability of certain conformations. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Halogenated Cyclohexane (B81311) Analysis

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G* | Geometry optimization and energy calculations for stable conformers. |

| B3LYP | 6-311+G** | More accurate energy calculations and analysis of solvent effects. |

| M06-2X | cc-pVTZ | High-accuracy calculations, particularly for systems with non-covalent interactions. |

For even greater accuracy in energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations (QCISD) are utilized. These methods, while more computationally expensive than DFT, provide a more rigorous treatment of electron correlation, which is crucial for accurately determining subtle energy differences between conformers.

These high-level calculations are particularly important for benchmarking the results obtained from DFT and molecular mechanics. For this compound, ab initio methods would be employed to calculate the energy barrier for the chair-to-chair interconversion, providing a highly accurate potential energy surface for this process.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes

While QM methods are excellent for detailed electronic structure analysis, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the broader conformational landscape and dynamics of larger molecules over time.

The accuracy of MM and MD simulations is heavily dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. For halogenated cyclohexanes, specialized force field parameterization is necessary. Commonly used force fields like GAFF (General Amber Force Field) and OPLS/AA (Optimized Potentials for Liquid Simulations - All Atom) can be adapted. ethz.ch

The parameterization process involves defining atom types, bond lengths, bond angles, and, most critically, dihedral angles that govern the rotational energy barriers. For this compound, the dihedral parameters for the Br-C-C-Br and H-C-C-Br angles are crucial for accurately reproducing the conformational preferences and the energy barrier of the ring flip. These parameters are often derived by fitting to high-level QM energy profiles. nih.gov The process may involve using automated tools that generate parameters based on ab initio QM target data. nih.gov

MD simulations can model the dynamic behavior of this compound in a simulated environment. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the molecule over time, including the process of ring flipping between the two equivalent (a,e) and (e,a) chair conformations.

These simulations provide valuable information on the timescale of the ring flip and the populations of different conformations at thermal equilibrium. Studies on similar substituted cyclohexanes have shown that the dynamic interconversion between chair and twisted boat conformations can be effectively studied using MD simulations. nih.gov For the cis isomer, these simulations would confirm the preference for the chair conformation and characterize the transition states involved in the ring inversion process. nih.gov

Solvation Models and Solvent Effects on Conformational Preferences and Reaction Transition States

The conformation of this compound can be significantly influenced by the solvent environment. Computational solvation models are used to account for these effects.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used in conjunction with QM calculations. These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

For this compound, the dipole moment of the molecule will interact with the polarizable solvent medium. In the (a,e) conformation, the C-Br bonds have a specific orientation that results in a net molecular dipole. The interaction of this dipole with the solvent can stabilize or destabilize the conformation relative to its gas-phase energy. Studies on the trans isomer have shown that the conformational equilibrium is solvent-dependent. nih.gov For instance, the energy difference between the diequatorial and diaxial conformers of trans-1,2-dibromocyclohexane (B146542) changes significantly from the vapor phase to solutions in CCl4 and DMSO. nih.gov A similar approach can be applied to understand how the stability of the this compound conformer is affected by solvent polarity. These models are also crucial for studying reaction mechanisms in solution, as they can be used to calculate the energies of transition states in the presence of a solvent.

Table 2: Common Solvation Models and Their Applications

| Solvation Model | Abbreviation | Description |

|---|---|---|

| Polarizable Continuum Model | PCM | Represents the solvent as a polarizable continuum. Widely used for calculating solvent effects on energies and geometries. |

| Solvation Model based on Density | SMD | An implicit solvation model that includes corrections for cavitation, dispersion, and solvent structure. |

| Conductor-like Screening Model | COSMO | A variant of the PCM that treats the solvent as a conductor, simplifying the calculation of the solvent reaction field. |

Implicit Solvent Models (e.g., PCM, SMD)

Implicit solvent models are computational methods used to study the effects of a solvent on a solute without explicitly representing the individual solvent molecules. These models treat the solvent as a continuous medium with specific dielectric properties. This approach significantly reduces the computational cost compared to explicit solvent simulations while still providing valuable information about solvation energies and the influence of the solvent on the solute's geometry and conformational stability.

The Polarizable Continuum Model (PCM) is a widely used implicit solvent model. In PCM, the solute is placed in a cavity created within the solvent continuum. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This interaction is calculated iteratively until self-consistency is achieved, providing the solvation free energy.

The Solvation Model based on Density (SMD) is another advanced implicit solvent model that builds upon the principles of PCM. A key feature of the SMD model is its parameterization for a wide range of solvents, which allows for the accurate prediction of solvation free energies in various media. The model includes terms that account for cavitation, dispersion, and solvent-structure effects, in addition to the electrostatic interactions.

For this compound, these models can be employed to understand how the conformational equilibrium between the two chair forms (one with axial bromine and equatorial bromine, and the other with equatorial bromine and axial bromine) is affected by the polarity of the solvent. While specific published data for this compound is limited, a hypothetical study could yield results such as those presented in the interactive table below. This illustrative data shows how the relative energy of the conformers and the total solvation free energy might change with the solvent's dielectric constant.

Hypothetical Solvation Energies of this compound Conformers using Implicit Solvent Models

| Solvent | Dielectric Constant (ε) | Conformer | Relative Energy (kcal/mol) | Solvation Free Energy (kcal/mol) |

| Gas Phase | 1.0 | a,e | 0.00 | 0.00 |

| Gas Phase | 1.0 | e,a | 0.00 | 0.00 |

| Dichloromethane | 8.93 | a,e | 0.00 | -3.50 |

| Dichloromethane | 8.93 | e,a | 0.00 | -3.50 |

| Acetonitrile | 37.5 | a,e | 0.00 | -4.20 |

| Acetonitrile | 37.5 | e,a | 0.00 | -4.20 |

| Water | 78.4 | a,e | 0.00 | -4.80 |

| Water | 78.4 | e,a | 0.00 | -4.80 |

Explicit Solvent Molecule Interactions

In contrast to implicit models, explicit solvent models treat both the solute and the individual solvent molecules as discrete entities. This approach allows for a more detailed and realistic representation of the solute-solvent interactions, including specific hydrogen bonds and the detailed structure of the solvation shell. Molecular Dynamics (MD) simulations are the primary tool for studying systems with explicit solvents.

In an MD simulation of this compound, the molecule would be placed in a box filled with a chosen solvent, such as water or a non-polar solvent like carbon tetrachloride. The interactions between all atoms are described by a force field, and the trajectories of the atoms are calculated over time by solving Newton's equations of motion.

These simulations can provide a wealth of information, including:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent atom at a certain distance from a solute atom. For this compound, RDFs could reveal the structure of water molecules around the bromine atoms and the hydrocarbon ring.

Solvation Shell Structure: Analysis of the trajectories can identify the number of solvent molecules in the first and second solvation shells and their preferred orientations.

Hydrogen Bonding Dynamics: In protic solvents like water, the formation and breaking of hydrogen bonds between the solvent and the bromine atoms of the solute can be monitored over time.

While specific research on the explicit solvent interactions of this compound is not widely available, a hypothetical MD study could provide insights into the structuring of water around the molecule. The following table illustrates the kind of data that could be obtained from such a simulation.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Parameter | Value |

| First Solvation Shell (Br) | |

| Coordination Number | 6-8 water molecules |

| Average Br-O(water) Distance | 3.2 - 3.5 Å |

| First Solvation Shell (Cyclohexane H) | |

| Coordination Number | 3-4 water molecules |

| Average C-H...O(water) Distance | 2.5 - 2.8 Å |

| Hydrogen Bonding | |

| Average H-Bond Lifetime (Br...H-O) | 1-2 picoseconds |

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. Density Functional Theory (DFT) is a common and effective method for these predictions.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these chemical shifts with a high degree of accuracy. For this compound, computational models can predict the chemical shifts for the axial and equatorial protons and carbons, aiding in the assignment of experimental NMR spectra. The presence of heavy atoms like bromine can pose challenges for standard DFT methods, and relativistic effects may need to be considered for highly accurate predictions.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental data to identify characteristic vibrational modes, such as the C-Br stretching and bending frequencies, and the various modes of the cyclohexane ring.

The following table provides a hypothetical comparison of calculated and experimental spectroscopic data for this compound.

Hypothetical Calculated vs. Experimental Spectroscopic Parameters for this compound

| Parameter | Calculated Value (DFT) | Hypothetical Experimental Value |

| ¹H NMR Chemical Shift (ppm) | ||

| H (axial, adjacent to Br) | 4.5 - 4.8 | ~4.6 |

| H (equatorial, adjacent to Br) | 4.2 - 4.5 | ~4.3 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C (bearing Br) | 55 - 60 | ~58 |

| Vibrational Frequencies (cm⁻¹) | ||

| C-Br Stretch (symmetric) | 650 - 680 | ~665 |

| C-Br Stretch (asymmetric) | 680 - 710 | ~695 |

| Cyclohexane Ring Deformation | 400 - 450 | ~420 |

Applications and Emerging Research Avenues for Cis 1,2 Dibromo Cyclohexane in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Functionalized Cyclohexane (B81311) Derivatives

Cis-1,2-dibromo-cyclohexane serves as a versatile starting material for the synthesis of a variety of functionalized cyclohexane derivatives. The two bromine atoms, with their specific cis-configuration, provide reactive handles for a range of chemical transformations.

Dehydrohalogenation of vicinal dibromides is a classic method for the formation of alkenes. In the case of 1,2-dibromocyclohexane (B1204518), this elimination reaction can lead to the formation of cyclohexene (B86901) derivatives. The treatment of 1,2-dibromocyclohexane with a base can result in the elimination of two molecules of hydrogen bromide to yield conjugated dienes. Specifically, the dehydrobromination of 1,2-dibromocyclohexane is known to produce 1,3-cyclohexadiene.

The stereochemistry of the starting material plays a crucial role in the outcome of the elimination reaction, which typically proceeds via an E2 mechanism. This mechanism requires an anti-periplanar arrangement of the hydrogen and the leaving group (bromine). In cis-1,2-dibromocyclohexane, the chair conformation has one bromine atom in an axial position and the other in an equatorial position. reddit.comyoutube.comstackexchange.com This conformational arrangement allows for the necessary anti-periplanar alignment with adjacent axial hydrogen atoms, facilitating the elimination process.

Table 1: Dehydrohalogenation of 1,2-Dibromocyclohexanes

| Starting Material | Major Product | Reaction Type |

|---|---|---|

| This compound | 1,3-Cyclohexadiene | Double dehydrobromination |

| trans-1,2-dibromo-Cyclohexane | 1,3-Cyclohexadiene | Double dehydrobromination |

While specific examples detailing the direct use of this compound in the synthesis of complex polycyclic systems are not extensively documented in readily available literature, its potential as a precursor is evident. The functional handles provided by the bromine atoms allow for the introduction of various substituents that can then participate in intramolecular cyclization reactions to form bicyclic or other polycyclic frameworks. For instance, the bromine atoms could be substituted by nucleophiles that contain a tethered reactive group, setting the stage for a subsequent ring-closing reaction. The principles of intramolecular cyclization are well-established in the synthesis of polycyclic compounds, including fused and bridged bicyclic systems. youtube.comgla.ac.ukresearchgate.net

Utility in Transition Metal Catalysis as a Ligand or Substrate

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While the direct application of this compound in this field is an area of emerging research, its properties suggest potential utility as both a substrate and a component of ligands.

The carbon-bromine bonds in this compound can be activated by various transition metal catalysts, particularly those based on palladium, nickel, and copper. princeton.eduwisc.edusquarespace.comnih.gov In these reactions, the bromine atoms can serve as excellent leaving groups in cross-coupling reactions. For example, in palladium-catalyzed reactions such as the Suzuki, Stille, or Heck couplings, an organometallic reagent can couple with the cyclohexane backbone at the position of the bromine atom. wisc.edu

Although less common, it is also conceivable that the lone pairs on the bromine atoms could allow this compound to act as a σ-donor ligand for a transition metal center. However, the lability of the carbon-bromine bond would likely make such a complex a transient intermediate rather than a stable, isolable species.

Table 2: Potential Transition Metal-Catalyzed Reactions Involving Alkyl Halides

| Reaction Name | Catalyst | Reactant 1 | Reactant 2 | Bond Formed |

|---|---|---|---|---|

| Suzuki Coupling | Palladium | Organoboron compound | Alkyl Halide | C-C |

| Stille Coupling | Palladium | Organotin compound | Alkyl Halide | C-C |

| Negishi Coupling | Nickel or Palladium | Organozinc compound | Alkyl Halide | C-C |

| Buchwald-Hartwig Amination | Palladium | Amine | Alkyl Halide | C-N |

The defined stereochemistry of this compound can be exploited to achieve stereochemical control in catalytic transformations. For reactions that proceed with a defined stereochemical outcome, such as inversion or retention of configuration at the reaction center, the stereochemistry of the starting material will directly influence the stereochemistry of the product. ochemtutor.com For instance, a nucleophilic substitution reaction at one of the bromine-bearing carbons that proceeds via an S(_N)2 mechanism would lead to an inversion of configuration at that center. lumenlearning.com This principle is fundamental to asymmetric catalysis, where chiral ligands, often derived from molecules with well-defined stereochemistry, are used to induce enantioselectivity in a reaction.

As a Model System for Investigating Steric Effects and Reaction Stereospecificity

The conformational rigidity of the cyclohexane ring, combined with the presence of two bulky bromine substituents, makes this compound an excellent model system for studying the interplay of steric effects and reaction stereospecificity.

In its most stable chair conformation, cis-1,2-dibromocyclohexane has one bromine atom in an axial position and the other in an equatorial position. reddit.comquora.com This contrasts with the trans-isomer, which can adopt a conformation with both bromine atoms in equatorial positions, which is generally more stable due to reduced steric hindrance. quora.com The presence of an axial bromine atom in the cis-isomer leads to 1,3-diaxial interactions, which are a source of steric strain. quora.com

The stereospecificity of a reaction is the property where stereoisomeric starting materials yield products that are also stereoisomers. E2 elimination reactions are classic examples of stereospecific reactions, as they require an anti-periplanar arrangement of the leaving group and the proton being abstracted. orgsyn.orglibretexts.orglibretexts.orgnih.gov The different conformations and steric environments of cis- and trans-1,2-dibromocyclohexane (B146542) lead to different rates of reaction and sometimes different products in elimination and substitution reactions. For instance, the reaction of cis-1,2-dibromocyclohexane with sodium iodide to form cyclohexene is significantly faster than the corresponding reaction of the trans-isomer. ochemtutor.com This difference in reactivity can be attributed to the specific stereochemical requirements of the reaction mechanism.

Table 3: Conformational and Stereochemical Properties of 1,2-Dibromocyclohexane Isomers

| Isomer | Most Stable Conformation | Bromine Positions | Relative Thermodynamic Stability |

|---|---|---|---|

| This compound | Chair | One axial, one equatorial | Less stable |

| trans-1,2-dibromo-Cyclohexane | Chair | Both equatorial | More stable |

Table of Compound Names

| Compound Name |

|---|

| 1,3-Cyclohexadiene |

| This compound |

| Cyclohexene |

| Sodium iodide |

Potential in the Development of Specialty Chemicals and Intermediates

Cis-1,2-dibromocyclohexane serves as a versatile and stereochemically defined building block in advanced organic synthesis. Its two bromine atoms, held in a specific cis orientation, provide reactive handles for a variety of transformations, making it a valuable precursor for specialty chemicals and complex molecular intermediates. The cyclohexane ring offers a rigid, three-dimensional scaffold that is desirable in the design of bioactive molecules. Through carefully chosen reaction pathways, this compound can be converted into more complex structures, including key intermediates for the pharmaceutical and agrochemical industries.

Precursors for Pharmaceutical Scaffolds

The primary value of cis-1,2-dibromocyclohexane in pharmaceutical development lies in its role as a precursor to cis-1,2-diaminocyclohexane (B74578) (cis-DACH). This transformation is typically achieved via a nucleophilic substitution reaction, where the bromine atoms are replaced by nitrogen-containing functional groups. A common synthetic route involves converting the dibromide to a diazide using a reagent like sodium azide, followed by reduction to the diamine.

Once obtained, the cis-DACH scaffold is highly valuable for several reasons. It serves as a core structural motif in certain drug candidates and is a foundational component for creating chiral ligands essential for asymmetric synthesis. Asymmetric synthesis is critical in modern pharmacology, as the therapeutic effect of many drugs is dependent on a single enantiomer.

Detailed Research Findings:

Chiral Ligands for Asymmetric Catalysis: Research has demonstrated that chiral ligands derived from cis-DACH can be effective catalysts for important chemical transformations. For instance, new conformationally locked chiral cis-DACH scaffolds have been developed and used to generate a series of optically pure ligands. These ligands have shown potential as catalysts in the asymmetric Henry reaction, a carbon-carbon bond-forming reaction used to synthesize chiral nitro alcohols, which are themselves versatile synthetic intermediates. google.comnih.gov While the trans isomer of DACH is more commonly used, studies involving cis-DACH derivatives are an active area of research to access different stereochemical outcomes. google.com

Core Scaffolds in Drug Discovery: Beyond catalysis, the cis-1,2-diaminocyclohexane structure has been incorporated directly into the core of potential therapeutic agents. In one notable example of drug discovery, a series of cis-1,2-diaminocyclohexane derivatives were synthesized and evaluated as novel inhibitors of Factor Xa. Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibitors are sought after as anticoagulant drugs to prevent and treat thrombosis. This research highlights the utility of the cis-cyclohexane scaffold in presenting functional groups in a specific spatial orientation to interact with biological targets.

The following table summarizes the transformation of cis-1,2-dibromocyclohexane into a key pharmaceutical intermediate and its subsequent applications.

| Starting Material | Key Intermediate | Synthetic Transformation | Application in Pharmaceutical Context | Example Research Area |

|---|---|---|---|---|

| This compound | cis-1,2-diaminocyclohexane (cis-DACH) | SN2 reaction (e.g., with NaN3) followed by reduction | Core component of chiral ligands for asymmetric catalysis | Asymmetric Henry Reaction, Asymmetric Transfer Hydrogenation google.com |

| This compound | cis-1,2-diaminocyclohexane (cis-DACH) | SN2 reaction (e.g., with NaN3) followed by reduction | Central scaffold for bioactive molecules | Development of Factor Xa inhibitors for anticoagulation therapy |

Building Blocks for Agrochemicals

The utility of 1,2-disubstituted cyclohexane scaffolds extends into the agrochemical sector, where precise molecular architecture is crucial for biological activity against pests and pathogens while maintaining crop safety. The intermediate, 1,2-diaminocyclohexane, is a known valuable precursor for the production of fungicides and pesticides. google.com The rigid cyclohexane core allows for the creation of three-dimensional shapes that can mimic the structural motifs found in existing, highly active agrochemicals.

Detailed Research Findings:

A significant challenge in agrochemical development is the need to create new, patentable molecules with high efficacy, often in response to resistance developing against older products. One successful strategy involves replacing aromatic rings in known pesticides with saturated bioisosteres, which are structurally different but have similar spatial and electronic properties. This can lead to novel compounds with improved properties or a different intellectual property profile.

Recent research has focused on using saturated bicyclo[2.1.1]hexanes, which are rigid structural analogs of cyclohexane, as bioisosteres for the ortho-substituted benzene (B151609) ring found in several major commercial fungicides. nih.gov This work demonstrates the principle of using a 1,2-disubstituted cyclohexane-type core as a direct building block for complex agrochemicals.

Analogs of Commercial Fungicides: Scientists have successfully incorporated a 1,2-disubstituted bicyclo[2.1.1]hexane core into the structures of three widely used succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides: Boscalid, Bixafen, and Fluxapyroxad. nih.gov By replacing the ortho-substituted phenyl ring in these molecules with the saturated cyclohexane analog, they created novel, patent-free compounds that retained high levels of antifungal activity. nih.gov This approach validates the cyclohexane scaffold as a viable building block for designing next-generation agrochemicals.

The data table below illustrates the commercial fungicides and the corresponding novel analogs synthesized using a cyclohexane-type scaffold.

| Commercial Agrochemical | Target Pest/Disease Class | Original Structural Motif | Novel Analog Structural Motif | Significance of Research |

|---|---|---|---|---|

| Boscalid | Fungicide | ortho-substituted Phenyl Ring | 1,2-disubstituted bicyclo[2.1.1]hexane | Creation of a patent-free analog with high antifungal activity nih.gov |

| Bixafen | Fungicide | ortho-substituted Phenyl Ring | 1,2-disubstituted bicyclo[2.1.1]hexane | Demonstrates the utility of saturated scaffolds as bioisosteres in agrochemical design nih.gov |

| Fluxapyroxad | Fungicide | ortho-substituted Phenyl Ring | 1,2-disubstituted bicyclo[2.1.1]hexane | Validates the cyclohexane-type core as a key building block for new active ingredients nih.gov |

This research underscores the potential of cis-1,2-dibromocyclohexane, as a precursor to 1,2-disubstituted cyclohexane systems, to serve as a foundational element in the synthesis of innovative and effective agrochemicals.

Q & A

Q. What are the recommended safety protocols for handling cis-1,2-dibromo-cyclohexane in laboratory settings?

- Methodological Answer: Strict adherence to safety data sheets (SDS) is critical. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Limit reaction volumes to <100 mL without prior approval, and ensure proper ventilation due to potential bromine vapor release. Waste disposal must follow halogenated organic waste protocols, neutralizing residual bromine with sodium thiosulfate before disposal. Always consult institutional SOPs for syringe techniques and spill management .

Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer: Combine -NMR and -NMR to identify substituent positions. The coupling constant () between axial-equatorial bromines in the cis configuration typically ranges 8–12 Hz. IR spectroscopy can confirm C-Br stretching vibrations (540–650 cm). For 3D structural validation, use X-ray crystallography or computational ball-and-stick models (e.g., Gaussian software) to visualize bond angles and torsional strain .

Q. What is a standard synthetic route for preparing this compound?

- Methodological Answer: Brominate cyclohexene via stereospecific dibromination. React cyclohexene with bromine () in a non-polar solvent (e.g., CCl) at 0–5°C to favor cis addition. Monitor reaction progress via TLC (R ~0.3 in hexane). Purify by fractional crystallization or column chromatography (silica gel, hexane:ethyl acetate 9:1). Yield and purity can be validated by GC-MS or melting point analysis .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic stability of this compound's chair conformers?